

What is Uniblue A and its chemical properties

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Compound of Interest

Compound Name: Uniblue A

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Uniblue A: A Technical Guide for Researchers

An in-depth technical guide on the chemical properties and applications of **Uniblue A** for researchers, scientists, and drug development professionals.

Uniblue A, also known as Acid Blue 215, is a reactive anthraquinone dye.^{[1][2]} Its primary application in a research setting is as a covalent, pre-gel protein stain.^{[3][4]} The vinyl sulfone group in its structure allows for the formation of a covalent bond with nucleophilic groups in proteins, such as the amino and thiol groups of amino acid residues. This property makes it a valuable tool for protein analysis, particularly in proteomics workflows.

Chemical Properties of Uniblue A

Uniblue A is a sodium salt with the empirical formula $C_{22}H_{15}N_2NaO_7S_2$.^[5] It is a water-soluble, blue-colored powder.^[5] Below is a summary of its key chemical and physical properties.

Property	Value
IUPAC Name	sodium;1-amino-4-[3-(ethenylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonate
Synonyms	Acid Blue 215, Uniblue A sodium salt
CAS Number	14541-90-3
Molecular Formula	C ₂₂ H ₁₅ N ₂ NaO ₇ S ₂
Molecular Weight	506.48 g/mol [1][5]
Appearance	Blue powder
Melting Point	>300 °C[5]
λ _{max} (Maximum Absorbance)	596 nm[5]
Excitation (Ex)	555 nm
Emission (Em)	594 nm[4]

Experimental Protocol: Covalent Pre-Gel Protein Staining

This protocol details the use of **Uniblue A** for the covalent staining of proteins prior to electrophoretic separation.

Materials:

- **Uniblue A**
- Protein sample
- Derivatization buffer (100 mM NaHCO₃, 10% SDS, pH 8-9)
- Reducing solution (10% glycerol, 20 mM dithiothreitol (DTT) in 200 mM Tris buffer, pH 6.8)
- Alkylation solution (550 mM iodoacetamide (IAA))

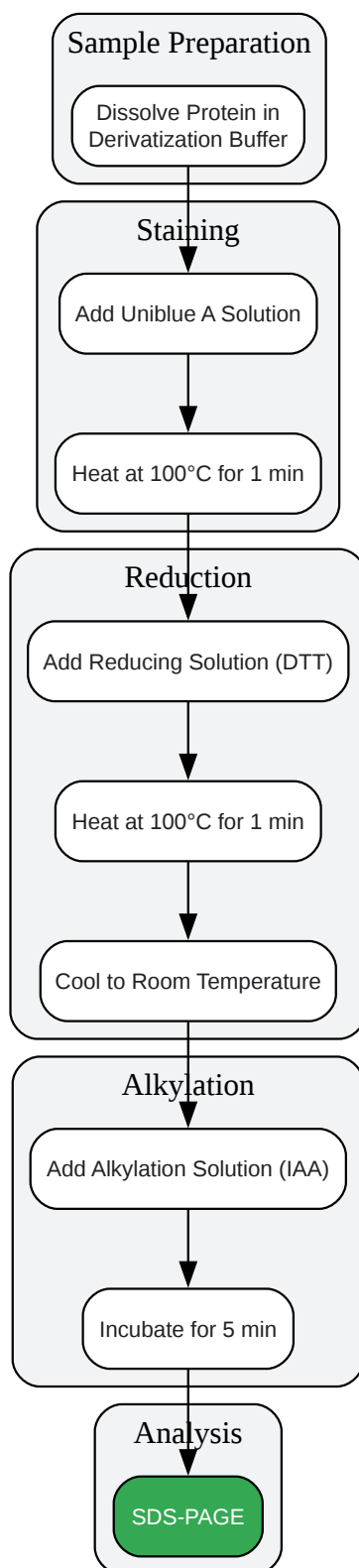
- Water bath or heat block
- Standard equipment for SDS-PAGE

Procedure:

- Sample Preparation:
 - Dissolve the protein sample in the derivatization buffer. For dry protein samples, a concentration of 5 mg/mL is recommended.[\[3\]](#)
 - For samples in buffers containing amines, a prior buffer exchange by ultrafiltration or a trichloroacetic acid (TCA)/acetone precipitation is necessary.[\[3\]](#)[\[4\]](#)
- Staining:
 - Prepare a 200 mM **Uniblue A** solution in the derivatization buffer.
 - Add 10 μ L of the 200 mM **Uniblue A** solution to 90 μ L of the protein solution.[\[4\]](#)
 - Heat the sample at 100°C for 1 minute to facilitate the covalent staining reaction.[\[3\]](#)[\[4\]](#)
- Reduction:
 - Add 100 μ L of the reducing solution to the stained protein sample.[\[3\]](#)[\[4\]](#)
 - The excess **Uniblue A** will react with the Tris in the reducing solution, forming a blue compound that can serve as a running front indicator during electrophoresis.[\[3\]](#)[\[4\]](#)
 - Heat the sample for an additional minute at 100°C to ensure efficient reduction of disulfide bonds.[\[3\]](#)[\[4\]](#)
 - Allow the sample to cool to room temperature.[\[3\]](#)[\[4\]](#)
- Alkylation:
 - Add 20 μ L of the 550 mM iodoacetamide (IAA) alkylation solution.[\[3\]](#)[\[4\]](#)

- Incubate for 5 minutes at room temperature to alkylate the reduced cysteine residues, preventing the reformation of disulfide bonds.[\[3\]](#)[\[4\]](#)
- Electrophoresis:
 - The **Uniblue A**-stained protein sample is now ready for loading onto a polyacrylamide gel for SDS-PAGE.

Experimental Workflow for Uniblue A Protein Staining



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Caption: Workflow for covalent pre-gel protein staining with **Uniblue A**.

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